Methyl 2-benzyl-7-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-1,3-benzoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzyl-7-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-1,3-benzoxazole-5-carboxylate is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzyl-7-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-1,3-benzoxazole-5-carboxylate typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group is introduced by reacting the compound with a sulfonyl chloride derivative, such as 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl chloride, in the presence of a base like pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar biological activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate can be investigated. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable benzoxazole core and functional groups.
Mechanism of Action
The mechanism of action of Methyl 2-benzyl-7-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-1,3-benzoxazole-5-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonyl group might play a role in binding to active sites, while the benzoxazole core could provide stability and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its antimicrobial properties.
Benzothiazole: Similar in structure but contains a sulfur atom, known for its anticancer activities.
Benzimidazole: Contains an imidazole ring, widely used in antifungal and antiparasitic drugs.
Uniqueness
Methyl 2-benzyl-7-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-1,3-benzoxazole-5-carboxylate is unique due to the combination of its benzoxazole core with a benzodioxinylsulfonyl group. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in other benzoxazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C24H20N2O7S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl 2-benzyl-7-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C24H20N2O7S/c1-30-24(27)16-12-18-23(33-22(25-18)11-15-5-3-2-4-6-15)19(13-16)26-34(28,29)17-7-8-20-21(14-17)32-10-9-31-20/h2-8,12-14,26H,9-11H2,1H3 |
InChI Key |
DBIHYEVIEBLXLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)OC(=N2)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.